N-Hydroxy-2-(2-methylpiperidin-1-yl)benzimidamide
Description
Properties
IUPAC Name |
N'-hydroxy-2-(2-methylpiperidin-1-yl)benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-10-6-4-5-9-16(10)12-8-3-2-7-11(12)13(14)15-17/h2-3,7-8,10,17H,4-6,9H2,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRUAZCHUPKHMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=CC=CC=C2C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCCN1C2=CC=CC=C2/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzimidazole Core
Starting Material and Initial Formation:
The synthesis typically begins with o-phenylenediamine derivatives, which are condensed with suitable carboxylic acids or their derivatives to form the benzimidazole nucleus. A common route involves:
- Condensation of o-phenylenediamine with formic acid or formamide derivatives under acidic or thermal conditions.
- Alternatively, oxidative cyclization of appropriate o-aminobenzyl compounds using oxidants such as hydrogen peroxide or iodine.
- Acid catalysis (e.g., polyphosphoric acid or phosphoric acid) at elevated temperatures (~150°C).
- Use of microwave irradiation for rapid cyclization.
Introduction of Hydroxy Group:
The hydroxy group at the 5-position can be introduced via nitration followed by reduction or via directed lithiation:
- Nitration of the benzimidazole followed by reduction to the amino group, then hydroxylation.
- Alternatively, direct hydroxylation using hydroxylating reagents such as osmium tetroxide or via oxidative methods.
| Method | Reagents | Conditions | Yield | References |
|---|---|---|---|---|
| Nitration & reduction | HNO₃, Sn/HCl | Reflux | Moderate | |
| Hydroxylation | OsO₄, NMO | Room temp | Variable |
Introduction of the 2-Substituents (Acrylamide or Related Groups)
Coupling with Acrylamide Derivatives:
The 2-position can be functionalized through amide coupling reactions:
- Activation of the benzimidazole at the 2-position via halogenation (e.g., with N-bromosuccinimide) followed by nucleophilic substitution.
- Direct coupling with acrylamide derivatives using coupling reagents such as carbonyldiimidazole (CDI), DCC, or HATU.
- Use of dry solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
- Elevated temperatures (around 50-80°C) for coupling reactions.
Hydroxy Group Introduction:
- The N-hydroxy group can be introduced via oxidation of the corresponding amide or amine using oxidants such as hydrogen peroxide or hydroxylamine derivatives.
- Alternatively, direct hydroxylation of the nitrogen atom under controlled conditions.
- Use of hydrogen peroxide in a suitable solvent (e.g., acetic acid or methanol).
- Mild temperatures (~25-50°C) to prevent over-oxidation.
Purification and Characterization
- Recrystallization from suitable solvents such as ethanol or ethyl acetate.
- Chromatographic techniques like flash chromatography or preparative HPLC.
- NMR spectroscopy (¹H, ¹³C)
- Mass spectrometry
- IR spectroscopy to confirm functional groups.
Data Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-(2-methylpiperidin-1-yl)benzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form amines or hydroxylamines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of halides or alkyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
N-Hydroxy-BMI is primarily investigated for its potential as an inhibitor of various biological pathways, particularly those involving enzymes that play critical roles in disease processes.
1.1. Indoleamine 2,3-Dioxygenase (IDO) Inhibition
One of the notable applications of N-Hydroxy-BMI is its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and cancer progression. IDO catalyzes the degradation of tryptophan into kynurenine, leading to immune suppression:
- Mechanism : By inhibiting IDO, N-Hydroxy-BMI may enhance T-cell responses against tumors, making it a candidate for cancer immunotherapy.
- Case Study : Research has shown that IDO inhibitors can significantly improve the efficacy of existing cancer treatments by reversing immune suppression in the tumor microenvironment .
1.2. Antimicrobial Properties
N-Hydroxy-BMI has also been evaluated for its antimicrobial properties:
- Mechanism : The compound's structural features suggest it may interfere with bacterial cell wall synthesis or function as a metabolic inhibitor.
- Case Study : A study demonstrated that derivatives of benzimidamide compounds exhibited significant antibacterial activity against various strains, indicating potential for N-Hydroxy-BMI in treating bacterial infections .
Pharmacological Insights
The pharmacological profile of N-Hydroxy-BMI suggests several avenues for therapeutic development:
2.1. Neuropharmacology
There is emerging interest in the neuropharmacological applications of N-Hydroxy-BMI:
- Mechanism : Its ability to modulate neurotransmitter systems could position it as a candidate for treating neurological disorders.
- Case Study : Investigations into similar compounds have shown promise in managing conditions like depression and anxiety by enhancing serotonin availability .
2.2. Cardiovascular Applications
Preliminary studies indicate that N-Hydroxy-BMI may have cardiovascular benefits:
Mechanism of Action
The mechanism of action of N-Hydroxy-2-(2-methylpiperidin-1-yl)benzimidamide involves its interaction with specific molecular targets, such as metalloproteases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby preventing the breakdown of essential proteins. This inhibition can lead to therapeutic effects, such as the suppression of tumor growth or the inhibition of bacterial proliferation.
Comparison with Similar Compounds
Table 1: Key Structural Features of Benzimidamide Derivatives
Key Observations :
Key Observations :
- The target compound’s hydroxy group may improve aqueous solubility compared to fluorinated analogs, similar to N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
Analytical and Pharmacological Comparisons
Table 3: Analytical Performance of Benzimidamide Derivatives
Key Observations :
- The target compound’s hydroxy group may necessitate derivatization (e.g., acetylation) for HPLC analysis to prevent column degradation, unlike halogenated benzimidamides .
- Linearity and stability profiles are expected to align with benzimidamide standards due to structural similarities in the amidine core .
Biological Activity
N-Hydroxy-2-(2-methylpiperidin-1-yl)benzimidamide is a compound of interest due to its potential biological activities, particularly in the context of anti-tubercular and anti-cancer properties. This article reviews the current understanding of its biological activity based on diverse research findings, including structure-activity relationships (SAR), case studies, and relevant data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzimidamide core with a hydroxyl group and a 2-methylpiperidine moiety, which are critical for its biological activity.
Anti-Tubercular Activity
Recent studies have highlighted the compound's potential as an anti-tubercular agent. In a screening of various compounds against Mycobacterium tuberculosis, derivatives similar to this compound exhibited significant inhibitory effects. Specifically, compounds with structural similarities demonstrated IC50 values ranging from 1.35 to 2.18 μM, indicating potent activity against the bacterium .
Table 1: Inhibitory Concentrations of Related Compounds Against M. tuberculosis
| Compound Code | IC50 (μM) | IC90 (μM) |
|---|---|---|
| 6a | 1.35 | 3.73 |
| 6e | 2.18 | 4.00 |
| 6h | 1.75 | 3.90 |
| 7e | 1.50 | 4.50 |
These findings suggest that modifications in the piperidine ring can enhance anti-tubercular properties, making this class of compounds worthy of further investigation .
Anti-Cancer Activity
This compound has also been evaluated for its anti-cancer potential. Studies indicate that piperidine derivatives exhibit cytotoxicity against various cancer cell lines, including those related to lung and breast cancer . The mechanism of action appears to involve the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.
Case Study: Piperidine Derivatives in Cancer Therapy
A recent study focused on a piperidine derivative similar to this compound showed enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin. The derivative induced apoptosis in FaDu hypopharyngeal tumor cells, demonstrating a promising therapeutic profile .
Structure-Activity Relationship (SAR)
The SAR studies have revealed that specific modifications in the chemical structure significantly affect biological activity. For instance, the presence of the hydroxyl group and the piperidine moiety is crucial for enhancing binding affinity to target proteins involved in disease processes .
Table 2: Structure-Activity Relationships for Piperidine Derivatives
| Modification | Effect on Activity |
|---|---|
| Hydroxyl Group | Essential for binding |
| Piperidine Moiety | Increases cytotoxicity |
| Substituents on Ring | Alters selectivity and potency |
Q & A
Q. How do fluorescence properties of benzimidamide derivatives correlate with their electronic structure?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
